S-Adenosyl-L-methioninetosylate
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Overview
Description
S-Adenosyl-L-methioninetosylate: is a sulfonium-containing compound derived from the amino acid methionine and adenosine triphosphate (ATP). It is a key metabolite in various biological processes, particularly in methylation reactions where it serves as a methyl donor. This compound is crucial in cellular metabolism and is found in both prokaryotic and eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methioninetosylate can be synthesized through the reaction of methionine with ATP in the presence of specific enzymes. The reaction typically occurs under mild conditions, with the enzyme S-adenosylmethionine synthetase facilitating the transfer of the adenosyl group from ATP to methionine .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the enzyme S-adenosylmethionine synthetase, thereby increasing the yield of the compound. The fermentation broth is then subjected to purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-methioninetosylate undergoes various chemical reactions, including:
Methylation: It acts as a methyl donor in transmethylation reactions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of nucleophiles like amines and thiols
Common Reagents and Conditions:
Methylation Reactions: Typically involve methyltransferase enzymes and occur under physiological conditions.
Substitution Reactions: Often require acidic or basic conditions to stabilize the intermediate products.
Major Products:
Methylation Products: Include methylated DNA, RNA, proteins, and small molecules.
Substitution Products: Include various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Adenosyl-L-methioninetosylate is used in the synthesis of various methylated compounds, which are important in organic synthesis and medicinal chemistry .
Biology: In biological research, it is used to study methylation processes and their effects on gene expression, protein function, and cellular metabolism .
Medicine: It has therapeutic applications in treating conditions like depression, osteoarthritis, and liver disorders due to its role in methylation and cellular metabolism .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and nutraceuticals, particularly those aimed at improving mental health and joint function .
Mechanism of Action
S-Adenosyl-L-methioninetosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It transfers a methyl group to various substrates, including DNA, RNA, proteins, and small molecules. This methylation process is crucial for regulating gene expression, protein function, and cellular signaling pathways .
Molecular Targets and Pathways:
DNA and RNA Methylation: Affects gene expression and stability.
Protein Methylation: Modulates protein activity and interactions.
Small Molecule Methylation: Influences metabolic pathways and cellular signaling.
Comparison with Similar Compounds
S-Adenosyl-L-methionine: The parent compound, which is also a methyl donor but lacks the tosylate group.
S-Adenosyl-L-methionine phytate: A derivative with improved pharmacokinetic properties.
S-Adenosylhomocysteine: A product of methylation reactions involving S-Adenosyl-L-methioninetosylate.
Uniqueness: this compound is unique due to its tosylate group, which enhances its stability and bioavailability compared to its parent compound. This makes it more effective in therapeutic applications and industrial processes .
Properties
Molecular Formula |
C22H29N6O7S2+ |
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Molecular Weight |
553.6 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-4-hydroxy-3-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl]-methylsulfanium |
InChI |
InChI=1S/C22H28N6O7S2/c1-12-3-5-13(6-4-12)37(32,33)35-18-15(9-36(2)8-7-14(23)22(30)31)34-21(17(18)29)28-11-27-16-19(24)25-10-26-20(16)28/h3-6,10-11,14-15,17-18,21,29H,7-9,23H2,1-2H3,(H2-,24,25,26,30,31)/p+1 |
InChI Key |
RFCNTHQSTXQCEP-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)C[S+](C)CCC(C(=O)O)N |
Origin of Product |
United States |
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